1-((Methylamino)methyl)pyrrolidine-2,5-dione
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Overview
Description
1-((Methylamino)methyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Methylamino)methyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-methylaminoacetaldehyde with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-((Methylamino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-((Methylamino)methyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((Methylamino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A closely related compound with similar structural features.
N-methylpyrrolidine: Another derivative with a methyl group attached to the nitrogen atom.
Pyrrolizine: A structurally related compound with a fused bicyclic system
Uniqueness: 1-((Methylamino)methyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-(methylaminomethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-8-5(9)2-3-6(8)10/h7H,2-4H2,1H3 |
InChI Key |
RLJOLPNQZWKXTP-UHFFFAOYSA-N |
Canonical SMILES |
CNCN1C(=O)CCC1=O |
Origin of Product |
United States |
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